molecular formula C12H11BrO2 B2502520 1-Bromo-2,7-dimethoxynaphthalene CAS No. 4614-11-3

1-Bromo-2,7-dimethoxynaphthalene

Cat. No. B2502520
CAS RN: 4614-11-3
M. Wt: 267.122
InChI Key: SJWOLBKUHCXXNM-UHFFFAOYSA-N
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Description

1-Bromo-2,7-dimethoxynaphthalene is an intermediate used in the preparation of binaphthalene derivatives . It has been employed as a matrix to investigate the structure of polymetallic porphyrins .


Synthesis Analysis

1-Bromo-2,7-dimethoxynaphthalene is a valuable intermediate in organic synthesis due to the presence of both a reactive bromine atom and two methoxy groups. The bromine atom can be readily substituted with various nucleophiles, enabling the introduction of diverse functional groups.


Molecular Structure Analysis

The molecular formula of 1-Bromo-2,7-dimethoxynaphthalene is C12H11BrO2 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The compound has been involved in several reactions. For instance, when treated with bromine at 20°C, the C-1 carbon was brominated selectively to produce a compound in 91% yield . Other reactions include treatment with aluminum tri-bromide , N-Bromosuccinimide , and bromine in chloroform .


Physical And Chemical Properties Analysis

The molecular weight of 1-Bromo-2,7-dimethoxynaphthalene is 267.12 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalyst Synthesis

“1-Bromo-2,7-dimethoxynaphthalene” is used as a reagent to synthesize a catalyst for highly enantioselective aziridination of styrene derivatives . This application is significant in the field of organic chemistry where enantioselective reactions are crucial for the synthesis of chiral molecules.

Preparation of Biaryls or Biheterocycles

This compound can also be used to prepare biaryls or biheterocycles by palladium-catalyzed Ullmann coupling . Biaryls and biheterocycles are important structural motifs in many natural products and pharmaceuticals.

Matrix-Assisted Laser Desorption/Ionization (MALDI)

2,7-Dimethoxynaphthalene, a related compound, has been employed as a matrix to investigate the structure of polymetallic porphyrins via matrix-assisted laser desorption/ionization . Although not directly involving “1-Bromo-2,7-dimethoxynaphthalene”, this application suggests potential uses in analytical chemistry.

Synthesis of Peri-Aroylnaphthalene Compounds

2,7-Dimethoxynaphthalene has also been used in the synthesis of peri-aroylnaphthalene compounds via elective electrophilic aromatic aroylation . This indicates that “1-Bromo-2,7-dimethoxynaphthalene” could potentially be used in similar synthetic routes.

Synthesis of 2-Amino-1,2,3,4-Tetrahydronaphthalene-6,7-Diol

Another application of 2,7-Dimethoxynaphthalene is in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol . This suggests that “1-Bromo-2,7-dimethoxynaphthalene” could be used in the synthesis of similar compounds.

Safety and Hazards

The safety data sheet suggests avoiding contact with skin and eyes, inhalation of vapor or mist, and ingestion. It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

1-bromo-2,7-dimethoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO2/c1-14-9-5-3-8-4-6-11(15-2)12(13)10(8)7-9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJWOLBKUHCXXNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=CC(=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2,7-dimethoxynaphthalene

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